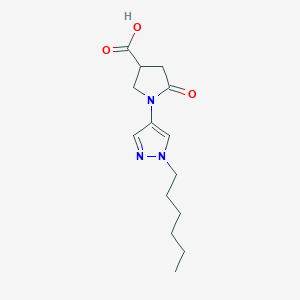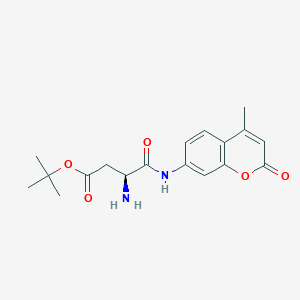
1-(2-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group, a phenylthio group, and an ethanamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with a phenylthio compound under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, DMF, K2CO3
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Piperidine derivatives
Substitution: N-alkylated ethanamine derivatives
Aplicaciones Científicas De Investigación
1-(2-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery for targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylthio group can enhance the compound’s binding affinity to hydrophobic pockets within the target protein. Additionally, the pyridine ring can participate in π-π stacking interactions, further stabilizing the compound-protein complex .
Comparación Con Compuestos Similares
1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propanamine: Similar structure with a propanamine side chain.
1-(2-Methyl-6-(phenylthio)pyridin-3-yl)butanamine: Similar structure with a butanamine side chain.
1-(2-Methyl-6-(phenylthio)pyridin-3-yl)pentanamine: Similar structure with a pentanamine side chain.
Uniqueness: 1-(2-Methyl-6-(phenylthio)pyridin-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylthio group enhances its lipophilicity, making it more suitable for crossing biological membranes. Additionally, the ethanamine side chain provides a site for further functionalization, allowing the synthesis of a wide range of derivatives with potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H16N2S |
|---|---|
Peso molecular |
244.36 g/mol |
Nombre IUPAC |
1-(2-methyl-6-phenylsulfanylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C14H16N2S/c1-10(15)13-8-9-14(16-11(13)2)17-12-6-4-3-5-7-12/h3-10H,15H2,1-2H3 |
Clave InChI |
NQJNFFFHLIKYRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)SC2=CC=CC=C2)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13000130.png)
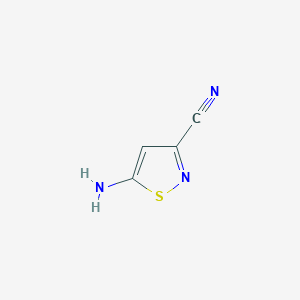
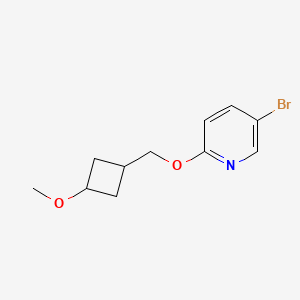

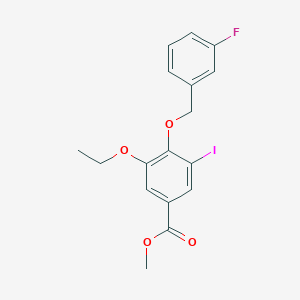
![3-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13000145.png)
![Ethyl 3-amino-5,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13000146.png)

![(R)-2-Ethyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B13000166.png)
![Tert-butyl 2-formyl-6,7-dihydrofuro[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B13000177.png)
